molecular formula C17H17FN4O3 B2622027 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034410-76-7

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2622027
CAS No.: 2034410-76-7
M. Wt: 344.346
InChI Key: VZTYGCVMYJZBSA-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide ( 2034410-76-7) is a high-purity synthetic compound with a molecular formula of C 17 H 17 FN 4 O 3 and a molecular weight of 344.34 g/mol . This chemical features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its diverse biological activities and its role as a bioisostere for carboxylic esters and amides . The integration of this core with a 1-ethyl-pyrrole moiety and a 4-fluorophenoxyacetamide chain produces a complex molecular architecture designed for interaction with biological targets. Compounds containing the 1,2,4-oxadiazole scaffold are under extensive investigation in drug discovery for their potential anticancer properties . For instance, novel marine-inspired 1,2,4-oxadiazole derivatives have demonstrated potent antiproliferative and antimigratory effects in models of pancreatic ductal adenocarcinoma (PDAC) . Furthermore, structurally related acetamide derivatives bearing the 1,2,4-oxadiazole unit have been identified as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with additional agonistic activity on PPARα/δ, positioning them as promising candidates for the treatment of metabolic syndrome-related diseases . This reagent is intended for research and development use only by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or consumer products. All provided product information is for research guidance purposes only.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-2-22-9-3-4-14(22)17-20-16(25-21-17)10-19-15(23)11-24-13-7-5-12(18)6-8-13/h3-9H,2,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYGCVMYJZBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions. The key steps include:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Pyrrole Substitution : The introduction of the 1-ethylpyrrole group often involves cyclization reactions that incorporate pyrrole derivatives.
  • Final Acetamide Formation : The final step includes the acylation reaction to form the acetamide structure.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance, related oxadiazole derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF7 (Breast Cancer)1.1
Compound BHCT116 (Colon Cancer)2.6
Compound CHepG2 (Liver Cancer)1.4

These results indicate that compounds with similar structures can effectively inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have demonstrated antimicrobial activity against various pathogens:

PathogenActivity
Escherichia coliGood Inhibition
Staphylococcus aureusModerate Inhibition

The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in DNA synthesis and repair.
  • Reactive Oxygen Species Generation : The presence of the oxadiazole and pyrrole moieties may contribute to oxidative stress in target cells, leading to apoptosis.
  • Receptor Binding : It may also interact with specific cellular receptors that modulate signaling pathways related to cell growth and survival.

Case Studies

A notable study investigated a series of oxadiazole derivatives for their anticancer and antimicrobial activities. Among these, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil, highlighting their potential as effective therapeutic agents .

Another study focused on the structural modifications of pyrrole derivatives and their impact on biological activity, demonstrating that specific substitutions significantly enhanced both anticancer and antimicrobial properties .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to the oxadiazole and pyrrole moieties in its structure. Key properties include:

  • Anticancer Activity : Research indicates that derivatives of oxadiazoles show significant anticancer effects. For instance, compounds similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide have demonstrated growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
  • Antimicrobial Effects : The oxadiazole ring is known for its antimicrobial properties. Studies have shown that compounds containing this moiety can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

Case Study 1: Anticancer Research

A study focused on the anticancer properties of similar oxadiazole derivatives found that they induced apoptosis in cancer cells through mitochondrial pathways. The study reported a mechanism involving the activation of caspases and the release of cytochrome c from mitochondria .

Case Study 2: Antimicrobial Activity

In another investigation, a series of oxadiazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its 1-ethylpyrrole substituent on the oxadiazole ring and 4-fluorophenoxy acetamide chain. Key analogs and their structural variations are summarized below:

Compound ID Oxadiazole Substituent Phenoxy/Acetamide Substituent Key Structural Differences vs. Target Compound Reference
11as Pyridin-3-yl 4-Chlorophenoxy, isopropyl Pyridine vs. pyrrole; Cl vs. F; isopropyl vs. ethyl
12a p-Tolyl p-Tolyloxy, isobutyl Tolyl vs. pyrrole; methyl vs. ethyl; isobutyl chain
12b p-Tolyl p-Tolyloxy, ethyl Tolyl vs. pyrrole; lacks fluorine
11g 4-Chlorophenyl 4-Chlorophenoxy, isopropyl Chlorophenyl vs. pyrrole; Cl vs. F
11h Phenyl 4-Chlorophenoxy, isopropyl Phenyl vs. pyrrole; Cl vs. F
11u Pyridin-3-yl 4-Hydroxyphenoxy, isopropyl Hydroxyl vs. fluorine; pyridine vs. pyrrole

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 11g (4-Cl) and the target (4-F) share electron-withdrawing substituents, which may enhance binding to electrophilic enzyme pockets.
  • Heterocyclic Diversity : The target’s pyrrole group (vs. pyridine or phenyl in analogs) may improve lipophilicity and membrane permeability .

Physicochemical Properties

Physical properties such as melting point (MP) and HPLC purity reflect crystallinity and synthetic efficiency:

Compound ID Melting Point (°C) HPLC Purity Molecular Weight (g/mol) Reference
Target* Not reported Not reported ~390 (estimated)
11as 118.1–119.9 99.0% 430.87
12b 97.4–100.1 99.6% 393.46
11g 133.4–135.8 99.9% 465.33
11u 140.0–142.4 95.5% 412.43

Key Observations :

  • Melting Points : Higher MPs (e.g., 11g at 133–136°C) correlate with crystalline stability, possibly due to chloro substituents enhancing intermolecular interactions.
  • Purity : Analogs like 11g (99.9%) and 12b (99.6%) demonstrate robust synthetic protocols, whereas 11u (95.5%) may require further optimization .

Isomerism and Purity

NMR-determined isomer ratios suggest conformational preferences:

Compound ID Isomer Ratio (NMR) Implication Reference
11as 4:1 Dominant rotamer due to steric effects
12a 2:1 Moderate conformational flexibility
11u 5:1 High stereochemical preference

Key Observations :

  • The target compound’s isomer ratio is unreported, but analogs with higher ratios (e.g., 11u, 5:1) may exhibit more predictable pharmacokinetic profiles due to reduced conformational variability .

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